2-(4-amino-1H-pyrazol-1-yl)-1-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]ethan-1-one
Description
This compound features a central ethanone core linked to two heterocyclic moieties:
- 2-(1H-pyrrol-2-yl)pyrrolidine: A bicyclic system combining pyrrolidine (a saturated five-membered ring) and pyrrole (an aromatic five-membered ring), introducing π-π stacking capabilities and conformational rigidity.
Properties
IUPAC Name |
2-(4-aminopyrazol-1-yl)-1-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O/c14-10-7-16-17(8-10)9-13(19)18-6-2-4-12(18)11-3-1-5-15-11/h1,3,5,7-8,12,15H,2,4,6,9,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSKSUYHKIRITLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CN2C=C(C=N2)N)C3=CC=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-amino-1H-pyrazol-1-yl)-1-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]ethan-1-one (CAS Number: 1283069-70-4) is a novel pyrazole derivative that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 259.31 g/mol. The structure features a pyrazole ring, which is known for its diverse biological activities, making it a significant scaffold in medicinal chemistry.
1. Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit promising antimicrobial properties. A study highlighted that compounds with similar structures have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of the pyrrolidine moiety enhances the antimicrobial efficacy of these compounds, suggesting that the target structure may also possess similar properties .
2. Anti-inflammatory Effects
The pyrazole nucleus is recognized for its anti-inflammatory capabilities. Compounds derived from pyrazoles have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, related pyrazole compounds demonstrated up to 85% inhibition of TNF-α at specific concentrations, indicating that our compound may also exhibit significant anti-inflammatory activity .
3. Anticonvulsant Activity
Pyrazole derivatives have been explored for anticonvulsant properties. Certain studies have reported that modifications in the pyrazole structure can yield compounds with effective anticonvulsant activity, suggesting that the compound could be evaluated for similar effects .
The biological activities of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition: Pyrazole derivatives often act as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes.
- Receptor Modulation: They may also modulate neurotransmitter receptors, contributing to their anticonvulsant effects.
Case Studies
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that pyrazole derivatives, including the target compound, exhibit significant antimicrobial properties. For instance, aminopyrazole compounds have shown efficacy against both Gram-positive and Gram-negative bacteria. In particular, studies have highlighted their potential as antibiotic adjuvants, enhancing the effectiveness of existing antibiotics against resistant strains .
Anticancer Properties
The compound has also been investigated for its anticancer activity. Various derivatives of pyrazoles have demonstrated inhibition of cancer cell proliferation in vitro. For example, certain analogues have shown promising IC50 values against cancer cell lines such as HeLa (cervical cancer) and HepG2 (liver cancer), indicating their potential as therapeutic agents in oncology . The structural modifications of the pyrazole core can lead to enhanced activity and selectivity towards cancer cells while minimizing toxicity to normal cells.
Anti-inflammatory Effects
Several studies have reported anti-inflammatory properties associated with pyrazole derivatives. The introduction of specific substituents at the pyrazole ring can modulate these effects, making them suitable candidates for treating inflammatory diseases. For example, compounds with a 4-amino group have been linked to improved anti-inflammatory responses in preclinical models .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Ethanone Modifications
(a) 2-(4-Amino-1H-pyrazol-1-yl)-1-(piperidin-1-yl)ethan-1-one ()
- Structural Difference : Piperidine (six-membered saturated ring) replaces the pyrrolidine-pyrrole moiety.
- Loss of pyrrole’s aromaticity diminishes π-π interactions, possibly reducing affinity for hydrophobic targets. Piperidine’s higher basicity (pKa ~11) compared to pyrrolidine (pKa ~10) may alter solubility and membrane permeability .
(b) 2-(4-Amino-1H-pyrazol-1-yl)-1-(morpholin-4-yl)ethan-1-one ()
- Structural Difference : Morpholine (oxygen-containing six-membered ring) replaces the pyrrolidine-pyrrole system.
- Implications: Oxygen atom introduces polarity, enhancing aqueous solubility.
Pyrazole Substituent Variations
(a) 1-(4-Chlorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-one ()
- Structural Difference: Chlorophenyl group replaces the pyrrolidine-pyrrole system; pyrazole has a methyl group instead of an amino group.
- Implications: Chlorine increases lipophilicity (higher logP), favoring membrane permeability but reducing solubility. Methyl group on pyrazole reduces hydrogen-bonding capacity compared to the amino group, likely decreasing target binding specificity .
(b) 2-Amino-2-(1-methyl-1H-pyrazol-4-yl)-1-(3-methylpiperidin-1-yl)ethan-1-one ()
- Structural Difference : Methylated piperidine replaces pyrrolidine-pyrrole; pyrazole has a methyl group at position 3.
- Piperidine’s methyl substituent may enhance metabolic stability compared to pyrrolidine derivatives .
Pyrrolidine-Pyrrole System Analogues
(a) 1-[(2R)-2-(Hydroxymethyl)pyrrolidin-1-yl]ethan-1-one ()
- Structural Difference : Hydroxymethyl group on pyrrolidine replaces the pyrrole ring.
- Implications: Hydroxyl group enables hydrogen bonding, improving solubility.
(b) 2-[2-(1-Aminopropyl)phenoxy]-1-(pyrrolidin-1-yl)ethan-1-one ()
- Structural Difference: Phenoxy-aminopropyl chain replaces the pyrrole-pyrrolidine system.
- Aminopropyl chain adds flexibility and basicity, which may influence pharmacokinetics .
Physicochemical Properties (Inferred)
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
